molecular formula C13H18N4O6 B2997078 N-cyclopropyl-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate CAS No. 1351587-72-8

N-cyclopropyl-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Cat. No.: B2997078
CAS No.: 1351587-72-8
M. Wt: 326.309
InChI Key: YAZGZNTXNLXKQG-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Scientific Research Applications

Synthesis and Biological Assessment

The heterocyclic compound N-cyclopropyl-2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is part of a class of compounds recognized in drug research for their potential bioactivity due to the presence of multiple functional groups. Research into similar structures has shown that the incorporation of 1,3,4-oxadiazole, azinane, and acetamide functionalities can enhance bioactivity potential. For example, compounds synthesized with these moieties have been evaluated for their antibacterial and enzyme inhibition potential, indicating a direction for potential applications of the compound (Virk et al., 2023).

Antibacterial Applications

Azetidinone and oxadiazole derivatives, similar to this compound, have been studied for their antibacterial properties. Research has shown that these compounds exhibit moderate to good activity against both gram-positive and gram-negative bacteria, suggesting potential use in addressing bacterial infections (Desai et al., 2008).

Enzyme Inhibition

The structure of this compound suggests potential for enzyme inhibition, which is a key area in therapeutic drug development. Compounds with similar structures have been shown to inhibit enzymes like α-glucosidase, acetylcholinesterase, and urease, which are involved in various physiological and pathological processes, indicating a possible research avenue for this compound in the development of enzyme inhibitors (Virk et al., 2023).

Chemotherapeutic Potential

The oxadiazole and azetidinone moieties within the structure of this compound suggest potential chemotherapeutic applications. Similar compounds have been synthesized and evaluated for their cytotoxic properties, demonstrating activity against various cancer cell lines. This indicates that further research into the compound could explore its utility in cancer treatment strategies (Noolvi et al., 2014).

Mechanism of Action

While the mechanism of action for the specific compound isn’t available, 1,2,4-oxadiazoles have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .

Properties

IUPAC Name

N-cyclopropyl-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2.C2H2O4/c1-7-12-11(17-14-7)8-4-15(5-8)6-10(16)13-9-2-3-9;3-1(4)2(5)6/h8-9H,2-6H2,1H3,(H,13,16);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZGZNTXNLXKQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)CC(=O)NC3CC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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